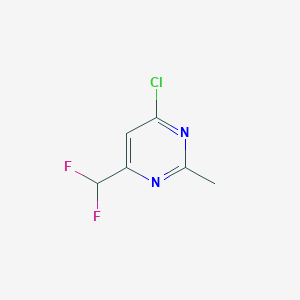4-Chloro-6-(difluoromethyl)-2-methylpyrimidine
CAS No.: 1706452-87-0
Cat. No.: VC2462760
Molecular Formula: C6H5ClF2N2
Molecular Weight: 178.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1706452-87-0 |
|---|---|
| Molecular Formula | C6H5ClF2N2 |
| Molecular Weight | 178.57 g/mol |
| IUPAC Name | 4-chloro-6-(difluoromethyl)-2-methylpyrimidine |
| Standard InChI | InChI=1S/C6H5ClF2N2/c1-3-10-4(6(8)9)2-5(7)11-3/h2,6H,1H3 |
| Standard InChI Key | MLFZHDYMKBWOPI-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)Cl)C(F)F |
| Canonical SMILES | CC1=NC(=CC(=N1)Cl)C(F)F |
Introduction
Physical and Chemical Properties
The physical and chemical properties of 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine are fundamental to understanding its behavior in various chemical reactions and biological systems. These properties are directly influenced by its molecular structure and the electronic effects of its substituents.
Structural Information
Table 1 below summarizes the key structural information of 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅ClF₂N₂ |
| Molecular Weight | 178.57 g/mol |
| IUPAC Name | 4-chloro-6-(difluoromethyl)-2-methylpyrimidine |
| SMILES | CC1=NC(=CC(=N1)Cl)C(F)F |
| InChI | InChI=1S/C6H5ClF2N2/c1-3-10-4(6(8)9)2-5(7)11-3/h2,6H,1H3 |
| InChIKey | MLFZHDYMKBWOPI-UHFFFAOYSA-N |
Physical Properties
The compound exists as a solid at room temperature. Commercial samples are typically available with a purity of approximately 95% . The presence of halogen substituents (chlorine and fluorine) contributes to the compound's stability and reactivity profile.
Predicted Collision Cross Section
Mass spectrometry analysis provides valuable information about the compound's behavior in analytical systems. The predicted collision cross-section (CCS) values for various adducts of 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine are presented in Table 2:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 179.01821 | 130.5 |
| [M+Na]⁺ | 201.00015 | 143.3 |
| [M+NH₄]⁺ | 196.04475 | 137.7 |
| [M+K]⁺ | 216.97409 | 137.2 |
| [M-H]⁻ | 177.00365 | 129.0 |
| [M+Na-2H]⁻ | 198.98560 | 136.8 |
| [M]⁺ | 178.01038 | 132.0 |
| [M]⁻ | 178.01148 | 132.0 |
These collision cross-section values are crucial for analytical identification and characterization of the compound using ion mobility mass spectrometry techniques.
The reference to this application in the patent literature (Kamei, T., et al. PCT Int. Appl., WO 2016171248, 2016) suggests that this compound serves as an important intermediate in the synthesis of pharmaceutically relevant molecules .
Structure-Activity Relationship Considerations
The specific substitution pattern in 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine likely contributes to its biological properties in several ways:
-
The chlorine at position 4 can participate in halogen bonding with biological targets
-
The difluoromethyl group at position 6 can influence lipophilicity and metabolic stability
-
The methyl group at position 2 may affect electron density distribution across the pyrimidine ring
Research and Development
Current Research Applications
As an intermediate compound, 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine finds applications primarily in synthetic organic chemistry and medicinal chemistry research. Its utility extends to:
-
Serving as a building block for more complex molecules
-
Structure-activity relationship studies in drug discovery programs
-
Development of novel agrochemicals and pharmaceutical agents
Related Compounds with Established Applications
The broader class of halogenated pyrimidines has established applications in various fields. For example, 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine, a more complex derivative that incorporates the 4-chloro-6-(difluoromethyl)-2-methylpyrimidine scaffold, has been investigated for potential therapeutic applications.
Future Research Directions
Future research involving 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine may focus on:
-
Exploring more efficient synthetic routes
-
Investigating its potential as a pharmacophore in medicinal chemistry
-
Evaluating its activity against specific biological targets
-
Developing novel derivatives with enhanced biological properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume